Optical Rotation – Racemic vs. Enantiomerically Pure Forms
The racemic compound (CAS 148403‑14‑9) exhibits zero optical rotation, confirming it is a 1:1 mixture of enantiomers. In contrast, the (R)‑enantiomer (CAS 109838‑85‑9) shows a specific rotation of −102° (neat, c=1 in EtOH) and the (S)‑enantiomer (CAS 78342‑42‑4) shows +102° under identical conditions .
| Evidence Dimension | Specific optical rotation [α]²⁰_D (c=1, EtOH) |
|---|---|
| Target Compound Data | ≈0° (racemic) |
| Comparator Or Baseline | (R)-CAS 109838-85-9: −102°; (S)-CAS 78342-42-4: +102° |
| Quantified Difference | Absolute difference ≈102° between racemic and each enantiomer |
| Conditions | Neat liquid or c=1 in ethanol, 20 °C, 589 nm |
Why This Matters
Optical rotation is the definitive identity test for a chiral procurement specification; ordering the wrong CAS number can introduce unwanted stereochemistry into a synthetic sequence.
